molecular formula C9H9BrF2O2 B2675790 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene CAS No. 2248310-71-4

4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene

Cat. No. B2675790
CAS RN: 2248310-71-4
M. Wt: 267.07
InChI Key: SIEYYOSDUFKMRR-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene, also known as BDFM, is a chemical compound with a molecular formula of C9H8BrF2O3. It is a white crystalline powder that is widely used in scientific research as a tool for investigating various biochemical and physiological processes. BDFM is a relatively new compound, first synthesized in 2011, and has since gained popularity in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene involves its ability to bind to specific enzymes and inhibit their activity. 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is a potent inhibitor of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting histone deacetylases, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene can alter gene expression patterns and potentially affect cellular processes such as cell growth and differentiation. 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene also inhibits lysine-specific demethylase 1, which is involved in the regulation of gene expression through the removal of methyl groups from specific lysine residues on histone proteins.
Biochemical and Physiological Effects:
4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has been shown to have a wide range of biochemical and physiological effects, particularly in the context of cancer research. Studies have demonstrated that 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene can inhibit the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is a key factor in the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene in laboratory experiments is its specificity for certain enzymes and proteins. By selectively inhibiting these targets, researchers can gain insights into the specific roles that these enzymes play in various cellular processes. Additionally, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemical inhibitors. However, one limitation of using 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is its relatively short half-life, which can make it challenging to study its effects over longer periods of time.

Future Directions

There are several potential future directions for research involving 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene. One area of interest is the development of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene-based therapies for cancer and other diseases. By targeting specific enzymes and proteins, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has the potential to be a highly effective treatment option for a variety of conditions. Additionally, further research is needed to better understand the mechanisms behind 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene's effects and to identify new targets for its inhibition. Overall, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene represents a promising tool for scientific research and has the potential to make significant contributions to our understanding of various biochemical and physiological processes.

Synthesis Methods

The synthesis of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene involves a multi-step process that begins with the reaction of 4-bromo-2-fluorophenol with difluoromethyl 2-methoxyacetate in the presence of a base. The resulting intermediate is then reacted with methanol and a base to yield the final product, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene. The synthesis of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is a relatively straightforward process that can be carried out in a laboratory setting with standard equipment and reagents.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is as a tool for investigating the role of specific proteins and enzymes in various cellular processes. 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is a potent inhibitor of several key enzymes, including histone deacetylases and lysine-specific demethylase 1, which play important roles in gene expression and epigenetic regulation. By inhibiting these enzymes, 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene can help researchers better understand the mechanisms behind various diseases and disorders.

properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYYOSDUFKMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene

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